N-Fmoc-7-methyl-L-tryptophan
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Overview
Description
N-Fmoc-7-methyl-L-tryptophan, also known as (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-methyl-1H-indol-3-yl)propanoic acid, is an organic compound primarily used in the field of organic synthesis. It is a derivative of the amino acid tryptophan, modified with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a methyl group at the 7-position of the indole ring. This compound is a white solid powder, stable at room temperature, and insoluble in water but soluble in organic solvents such as dimethyl sulfoxide and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-7-methyl-L-tryptophan typically involves multiple steps. One common method is the chemical synthesis route, which includes the following steps:
Protection of the Amino Group: The amino group of L-tryptophan is protected using the Fmoc group. This is achieved by reacting L-tryptophan with Fmoc chloride in the presence of a base such as sodium carbonate.
Methylation: The indole ring of the protected tryptophan is methylated at the 7-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Purification: The final product, this compound, is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to carry out the synthesis in industrial reactors.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and minimize impurities.
Scale-Up Purification: Industrial-scale purification techniques, including large-scale chromatography and crystallization, are employed to ensure the purity of the final product
Chemical Reactions Analysis
Types of Reactions: N-Fmoc-7-methyl-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The Fmoc group can be removed under basic conditions, such as treatment with piperidine, to yield the free amino acid
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in dimethylformamide
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound.
Substitution: Free 7-methyl-L-tryptophan
Scientific Research Applications
N-Fmoc-7-methyl-L-tryptophan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein structure and function, as it can be incorporated into peptides and proteins to investigate their properties.
Medicine: Potential use in drug development and design, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of specialized peptides and proteins for various industrial applications
Mechanism of Action
The mechanism of action of N-Fmoc-7-methyl-L-tryptophan primarily involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The methyl group at the 7-position of the indole ring can influence the compound’s reactivity and interactions with other molecules. The compound’s effects are exerted through its incorporation into peptides and proteins, where it can affect their structure, stability, and function .
Comparison with Similar Compounds
N-Fmoc-7-aza-tryptophan: A derivative with an aza modification at the 7-position.
N-Fmoc-7-phenyl-L-tryptophan: A derivative with a phenyl group at the 7-position.
N-Fmoc-7-methyl-D-tryptophan: The D-enantiomer of N-Fmoc-7-methyl-L-tryptophan
Comparison:
N-Fmoc-7-aza-tryptophan: Similar in structure but contains a nitrogen atom in place of a carbon atom at the 7-position, which can alter its chemical properties and reactivity.
N-Fmoc-7-phenyl-L-tryptophan: The phenyl group at the 7-position introduces additional aromaticity, potentially affecting the compound’s interactions and stability.
N-Fmoc-7-methyl-D-tryptophan: The D-enantiomer has a different spatial arrangement, which can influence its incorporation into peptides and proteins and their resulting properties
This compound stands out due to its specific methyl modification, which can provide unique properties and advantages in peptide synthesis and other applications.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methyl-1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-16-7-6-12-18-17(14-28-25(16)18)13-24(26(30)31)29-27(32)33-15-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-12,14,23-24,28H,13,15H2,1H3,(H,29,32)(H,30,31)/t24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHWPPTURGLCAT-DEOSSOPVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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